Product packaging for 6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol(Cat. No.:CAS No. 400077-45-4)

6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol

Cat. No.: B3134143
CAS No.: 400077-45-4
M. Wt: 175.19 g/mol
InChI Key: FNLQMJLYYLJCLN-UHFFFAOYSA-N
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Description

6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol is a high-value pyrazole-pyridin-ol hybrid compound serving as a key chemical building block in medicinal chemistry and antimicrobial research. This compound features a privileged pyrazole scaffold, a structural motif widely recognized for its extensive and diverse pharmacological profile . The integration of this heterocyclic system into a single molecular framework makes it a versatile intermediate for the design and synthesis of novel bioactive molecules. Researchers are particularly interested in this compound and its derivatives for developing new antimicrobial agents. Pyrazole-containing compounds have demonstrated potent activity against a range of bacterial and fungal strains, including Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), with some derivatives showing minimum inhibitory concentration (MIC) values as low as 4 µg/mL, comparable to established antibiotics like ciprofloxacin . The mechanism of action for such active compounds is often explored through molecular docking studies, which suggest potential inhibition of critical microbial enzymes like dihydrofolate reductase (DHFR) in Staphylococcus aureus . Beyond antimicrobial applications, the pyrazole core is a critical element in drugs and investigational compounds targeting various biological endpoints, including inflammation, cancer, and central nervous system (CNS) disorders . This reagent provides researchers with a foundational structure to explore these and other therapeutic areas, facilitating the creation of novel derivatives for structure-activity relationship (SAR) studies and lead optimization. Intended Use: This product is intended for research and laboratory use only by trained professionals. It is not intended for human or veterinary diagnostic or therapeutic uses. Safety: Handle with appropriate precautions. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B3134143 6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol CAS No. 400077-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-3-(1H-pyrazol-5-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-3-7(9(13)11-6)8-4-5-10-12-8/h2-5H,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLQMJLYYLJCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Analytical Characterization of 6 Methyl 3 1h Pyrazol 5 Yl Pyridin 2 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy reveals the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. For 6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol and its analogs, distinct signals are expected for the protons on the pyridine (B92270) and pyrazole (B372694) rings, as well as the methyl and hydroxyl/amine protons.

In pyrazole derivatives, the protons on the heterocyclic ring typically appear as doublets or singlets depending on the substitution pattern. For instance, in a 1-phenyl-3-methyl-1H-pyrazol-5-yl derivative, the pyrazole H-4 proton was observed as a singlet at δ 6.25 ppm. researchgate.net The protons of the pyridine ring in pyridin-2-ol analogs are influenced by the electron-donating hydroxyl group and the electron-withdrawing pyrazole substituent. Aromatic protons in similar pyridinyl structures generally resonate in the δ 6.5–8.9 ppm range. mdpi.comresearchgate.net The methyl group protons on the pyridine ring are expected to appear as a singlet in the upfield region, typically around δ 2.4 ppm. mdpi.com The labile protons of the O-H and N-H groups can appear over a wide chemical shift range and may be broadened due to chemical exchange.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Pyrazolyl-Pyridine Analogs

Proton Type Chemical Shift (δ, ppm) Multiplicity
Pyrazole H-4 6.25 - 6.99 s
Pyridine Aromatic H 6.54 - 8.86 d, t, m
Methyl (CH₃) ~ 2.43 s
N-H / O-H (labile) Broad, variable s (broad)

Note: Data compiled from analogous structures. researchgate.netmdpi.commdpi.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are indicative of their hybridization and chemical environment. In this compound, distinct signals are anticipated for the carbons of the pyridine and pyrazole rings, the methyl group, and the carbon bearing the hydroxyl group.

For pyrazole rings, the carbon atoms typically resonate between δ 95 and 150 ppm. For example, in a 3-methyl-1-phenyl-1H-pyrazol-5-yl ester, the pyrazole carbons C-3, C-4, and C-5 were observed at δ 149.1, 95.8, and 143.8 ppm, respectively. mdpi.com The carbons of the pyridin-2-ol ring system generally appear in the range of δ 110–161 ppm. researchgate.net The C=O carbon in the pyridinone tautomer is expected to be significantly downfield. The methyl carbon signal would appear at a much higher field, typically around δ 14-20 ppm. mdpi.com

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Pyrazolyl-Pyridine Analogs

Carbon Type Chemical Shift (δ, ppm)
Pyrazole C-3 ~ 149
Pyrazole C-4 ~ 96 - 120
Pyrazole C-5 ~ 144
Pyridine C=O / C-OH ~ 160
Pyridine Aromatic C 111 - 157
Methyl (CH₃) ~ 14

Note: Data compiled from analogous structures. researchgate.netmdpi.commdpi.com

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and elucidating the complete molecular structure by revealing scalar and dipolar couplings between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out the connectivity of protons within individual spin systems, such as the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying the connectivity between the pyrazole and pyridine rings and for assigning quaternary carbons that have no attached protons. For instance, an HMBC correlation between a pyrazole proton and a pyridine carbon would confirm the substitution pattern. nih.govktu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is useful for determining stereochemistry and confirming the proximity of substituents on the fused ring system. nih.govktu.edu

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and connectivity of this compound. mdpi.comresearchgate.net

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy analyzes molecules in their crystalline or amorphous solid states. This technique is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Cross-polarization magic-angle spinning (CPMAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C. By comparing the ¹³C CPMAS NMR spectra of different batches or crystalline forms of a compound, it is possible to identify and characterize different polymorphs. researchgate.net Each polymorph will have a unique crystal lattice, leading to distinct chemical shifts and peak multiplicities in the ssNMR spectrum due to different molecular conformations and intermolecular interactions. Although specific ssNMR data for this compound is not widely reported, the technique remains a powerful tool for characterizing the solid-state forms of this and related pyrazole derivatives. researchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its key functional groups.

O-H and N-H Stretching: The O-H and N-H stretching vibrations are typically observed as broad bands in the region of 3400-3200 cm⁻¹. The broadening is due to hydrogen bonding. The pyridin-2-ol tautomer would show a prominent O-H stretch, while the pyridin-2-one form would exhibit an N-H stretch. The pyrazole N-H group also contributes to absorption in this region.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹ (e.g., 2924 cm⁻¹). mdpi.com

C=O Stretching: For the pyridin-2-one tautomer, a strong C=O stretching band is expected in the region of 1650-1700 cm⁻¹. The presence or absence of this band is a key indicator of the predominant tautomeric form.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C double bonds within the pyrazole and pyridine rings occur in the fingerprint region, typically between 1600 cm⁻¹ and 1400 cm⁻¹. mdpi.comderpharmachemica.com For example, a C=N absorption band has been reported at 1599 cm⁻¹ for a pyrazolyl-containing compound. mdpi.com

Table 3: Characteristic Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H / N-H Stretching 3400 - 3200 (broad)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H Stretching 3000 - 2850
C=O (in pyridinone) Stretching 1700 - 1650
C=N / C=C Stretching 1600 - 1400

Note: Data compiled from general spectroscopic tables and analogous structures. mdpi.comderpharmachemica.comresearchgate.netresearchgate.net

The combined analysis of IR and Raman spectra provides complementary information that is crucial for confirming the presence of key functional groups and for studying the tautomeric equilibrium between the pyridin-2-ol and pyridin-2-one forms of the molecule.

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers profound insights into the molecular structure and conformational landscape of this compound. The vibrational modes are sensitive to the molecule's tautomeric forms, intramolecular and intermolecular interactions, and the relative orientation of its constituent rings.

The this compound molecule can exist in at least two tautomeric forms: the pyridin-2-ol form and the 6-methyl-3-(1H-pyrazol-5-yl)-1H-pyridin-2-one form. Vibrational spectroscopy is a powerful tool for distinguishing between these tautomers. The pyridin-2-one form would exhibit a strong, characteristic carbonyl (C=O) stretching vibration, typically in the 1650-1680 cm⁻¹ region, which would be absent in the pyridin-2-ol form.

Key vibrational bands provide structural confirmation:

O-H and N-H Stretching: The pyridin-2-ol tautomer features an O-H group, while the pyridin-2-one tautomer has an N-H group. The pyrazole ring also contains an N-H bond. These groups give rise to stretching vibrations in the high-frequency region of the spectrum (typically 3100-3600 cm⁻¹). The precise position and shape of these bands are highly indicative of hydrogen bonding, which can provide clues about the solid-state packing or solution-state aggregation of the molecules. nih.gov

C-H Stretching: Aromatic C-H stretching modes from both the pyridine and pyrazole rings are expected above 3000 cm⁻¹, whereas the aliphatic C-H stretching vibrations of the methyl group are anticipated to appear just below 3000 cm⁻¹. researchgate.net

Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the aromatic rings typically appear in the 1400–1650 cm⁻¹ region. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental spectra to analyze conformational possibilities. iu.edu.saresearchgate.net By calculating the theoretical vibrational frequencies for different stable conformers (e.g., varying dihedral angles between the pyridine and pyrazole rings), a comparison with the experimental FT-IR and Raman data can help identify the most stable conformation of the molecule in its ground state. iu.edu.sa

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
N-H StretchPyrazole3100 - 3500Position and width are sensitive to hydrogen bonding.
O-H StretchPyridin-2-ol Tautomer3200 - 3600Typically a broad band, indicative of hydrogen bonding. Its presence suggests the 'ol' form.
N-H StretchPyridin-2-one Tautomer3100 - 3500Expected if the 'one' tautomer is present.
Aromatic C-H StretchPyridine, Pyrazole3000 - 3100Sharp bands characteristic of sp² C-H bonds.
Aliphatic C-H StretchMethyl Group (-CH₃)2850 - 3000Includes both symmetric and asymmetric stretching modes. researchgate.net
C=O StretchPyridin-2-one Tautomer1650 - 1680A strong, sharp peak. Its presence is a key marker for the pyridin-2-one tautomer.
C=C and C=N Ring StretchesPyridine, Pyrazole1400 - 1650A complex series of bands that are characteristic of the heterocyclic ring structures. researchgate.net
C-CH₃ In-Plane BendingMethyl Group~1375 - 1465Includes symmetric ("umbrella") and asymmetric deformation modes.
Ring In-Plane Bending/DeformationPyridine, Pyrazole800 - 1200Vibrations involving changes in the angles of the ring bonds.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places), allowing for the calculation of its elemental formula.

The molecular formula for this compound is C₉H₉N₃O. The theoretical monoisotopic mass, calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), is 175.07456 Da.

An experimental HRMS measurement yielding a value within a narrow tolerance (e.g., ±5 ppm) of the theoretical mass would provide strong evidence for the proposed C₉H₉N₃O formula, effectively ruling out other potential formulas that might have the same nominal mass. This technique is standard in the characterization of novel organic compounds. nih.gov

Electron Ionization Mass Spectrometry (EI-MS) provides valuable structural information by breaking the molecule into characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. The fragmentation pattern of this compound can be predicted based on the stability of its structural components and known fragmentation pathways of nitrogen heterocycles. researchgate.netnist.gov

The molecular ion peak ([M]⁺•) would be expected at m/z = 175. Plausible fragmentation pathways would include:

Loss of a Methyl Radical: Cleavage of the methyl group from the pyridine ring would result in a stable fragment ion [M - CH₃]⁺ at m/z 160.

Loss of Carbon Monoxide: For the pyridin-2-one tautomer, a characteristic loss of a neutral CO molecule is common, leading to a fragment [M - CO]⁺• at m/z 147.

Ring Cleavage: Fragmentation of the pyrazole or pyridine rings, often through the loss of stable neutral molecules like hydrogen cyanide (HCN), is a common pathway for N-heterocycles. researchgate.net For instance, the fragment at m/z 147 could lose HCN to produce an ion at m/z 120.

Inter-ring Cleavage: Scission of the C-C bond connecting the two heterocyclic rings can produce ions corresponding to the individual ring systems, such as a methyl-pyridinol cation or a pyrazolyl cation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonNotes
175[C₉H₉N₃O]⁺• (Molecular Ion)The parent ion of the molecule.
160[M - •CH₃]⁺Represents the loss of the methyl radical from the pyridine ring.
147[M - CO]⁺•A key fragment indicating the presence of the pyridin-2-one tautomer.
120[M - CO - HCN]⁺•Subsequent loss of hydrogen cyanide from the m/z 147 fragment.
96[C₅H₆NO]⁺ (Methyl-pyridinol cation)Resulting from the cleavage of the bond between the two rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-systems of the pyridine and pyrazole rings in this compound, along with the lone pairs of electrons on the nitrogen and oxygen atoms, give rise to characteristic absorption bands in the UV-Vis spectrum.

The primary electronic transitions expected are:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically of high intensity (large molar absorptivity, ε) and are responsible for the main absorption bands in aromatic systems. uzh.chlibretexts.org For related pyrazolyl-pyridine structures, these transitions are often observed in the 250-350 nm range. researchgate.netsemanticscholar.org

n → π* Transitions: These lower-energy transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or oxygen atoms, to an antibonding π* orbital. These transitions are generally of much lower intensity (small ε) and appear at longer wavelengths, sometimes as a shoulder on a stronger π → π* band. uzh.chlibretexts.org

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. semanticscholar.org Analyzing these shifts can provide information about the nature of the electronic transitions.

Bathochromic Shift (Red Shift): This shift to a longer wavelength is commonly observed for π → π* transitions when moving from a non-polar to a polar solvent. Polar solvents tend to stabilize the more polar excited state (π*) more than the ground state (π), decreasing the energy gap for the transition. libretexts.orgbiointerfaceresearch.com

Hypsochromic Shift (Blue Shift): This shift to a shorter wavelength is characteristic of n → π* transitions when moving to a polar, protic solvent (e.g., ethanol (B145695), water). The lone-pair electrons in the non-bonding (n) ground state are stabilized by hydrogen bonding with the solvent. This stabilization increases the energy required for the transition, causing a shift to a shorter wavelength. libretexts.orgijcce.ac.ir

By recording the UV-Vis spectrum in a series of solvents with varying polarity (e.g., hexane, chloroform, ethanol), the nature of the observed electronic transitions can be further elucidated.

Table 3: Expected Solvent Effects on the Electronic Transitions of this compound

Electronic TransitionExpected Shift (Non-polar to Polar Protic Solvent)Rationale
π → πBathochromic (Red Shift)The excited state is typically more polar than the ground state and is stabilized by polar solvents, lowering the transition energy. libretexts.org
n → πHypsochromic (Blue Shift)The non-bonding ground state is stabilized by hydrogen bonding with protic solvents, increasing the energy gap to the excited state. libretexts.org

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of a compound. By analyzing the diffraction pattern of a single crystal, researchers can elucidate bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. Furthermore, SC-XRD provides a detailed picture of the crystal packing, highlighting the non-covalent interactions such as hydrogen bonds and π-π stacking that govern the supramolecular architecture.

While a dedicated single-crystal structure for this compound is not extensively reported in the reviewed literature, numerous studies on its close analogs provide a wealth of crystallographic data. These analogs, which feature the core pyrazolyl-pyridine framework, allow for a comprehensive understanding of the structural properties of this class of compounds.

One closely related analog, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, was characterized, and its structure was confirmed by single-crystal X-ray diffraction. ijtsrd.commdpi.commdpi.comnih.gov The molecule consists of a pyridyl ring attached to a pyrazole ring, which is further substituted with methyl and ethanol groups. ijtsrd.com The crystal structure is stabilized by a network of intermolecular interactions that contribute to its solid-state arrangement. ijtsrd.com

Another informative analog is 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine. In its crystal structure, the planes of the two pyrazolyl groups are nearly perpendicular to the central pyridine ring, with dihedral angles of 87.77(8)° and 85.73(7)°. mdpi.com The crystal packing is characterized by weak C—H⋯N hydrogen bonds that link the molecules into layers. mdpi.com Similarly, in the structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine, C—H⋯N hydrogen-bonding interactions are a prominent feature, connecting the molecules into a supramolecular tape formation. nih.gov

The analysis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate reveals a structure where the phenyl and pyrazole ring planes are inclined at a dihedral angle of 60.83(5)°. nih.gov The crystal packing in this instance is dominated by strong O–H⋯N hydrogen bonds that link the molecules into chains, which are further connected into centrosymmetric dimers by weaker C–H⋯O interactions. nih.gov

The tables below summarize the crystallographic data for several analogs, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol

ParameterValue
Chemical FormulaC₁₁H₁₃N₃O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.325(5)
b (Å)10.654(5)
c (Å)10.043(5)
β (°)108.49(3)
Volume (ų)1047.3(9)
Z4

ijtsrd.com

Table 2: Crystallographic Data for 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine

ParameterValue
Chemical FormulaC₁₃H₁₃N₅
Molar Mass (g/mol)239.28
Crystal SystemMonoclinic
a (Å)7.481(3)
b (Å)9.076(4)
c (Å)19.021(8)
β (°)95.471(5)
Volume (ų)1285.7(9)
Z4

mdpi.com

Table 3: Selected Bond Lengths and Angles for 2-[bis(1H-pyrazol-1-yl)methyl]pyridine

Bond/AngleValue (Å/°)
N2—C11.2742(13) Å
N3—N21.1970(12) Å
C6—N2—N3112.85(14) °
C4—N3—N2104.30(14) °
N13—C12—C1113.00(12) °

nih.gov

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the bulk properties of a crystalline solid. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample, making it invaluable for phase identification, assessing sample purity, and studying crystalline polymorphism.

Computational and Theoretical Chemistry of 6 Methyl 3 1h Pyrazol 5 Yl Pyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. DFT is employed to determine a variety of molecular properties that are crucial for understanding chemical reactivity and stability. Studies on related pyridylpyrazole compounds have utilized DFT to investigate their molecular geometry and electron distribution. nih.govresearchgate.net

The key molecular properties derived from DFT calculations include:

HOMO-LUMO Energies and Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO energy (EHOMO) is related to the molecule's ability to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

Electronegativity (χ): Measures the power of an atom or molecule to attract electrons towards itself. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A molecule with a large energy gap is considered "hard," while one with a small gap is "soft." It is calculated as η = (ELUMO – EHOMO)/2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the molecule's polarizability.

While specific values for 6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol are not documented in the searched literature, a typical DFT analysis would yield the data presented conceptually in the table below.

ParameterSymbolFormulaSignificanceCalculated Value
Highest Occupied Molecular Orbital EnergyEHOMO-Electron-donating abilityNot available in literature
Lowest Unoccupied Molecular Orbital EnergyELUMO-Electron-accepting abilityNot available in literature
Energy GapΔEELUMO - EHOMOChemical stability and reactivityNot available in literature
Dipole Momentμ-Molecular polarityNot available in literature
Chemical Hardnessη(ELUMO - EHOMO)/2Resistance to charge transferNot available in literature
Chemical SoftnessS1/ηMolecular polarizabilityNot available in literature
Electronegativityχ-(EHOMO + ELUMO)/2Electron-attracting tendencyNot available in literature
Chemical Potentialμ(EHOMO + ELUMO)/2Electron escaping tendencyNot available in literature

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. An MESP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with nucleophilic character.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack and are associated with electrophilic character.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MESP analysis would likely show negative potential (red) around the nitrogen atoms of both the pyridine (B92270) and pyrazole (B372694) rings, as well as the oxygen atom of the hydroxyl/keto group, identifying these as primary sites for electrophilic interaction. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic protons on the pyrazole NH and the pyridinol OH groups, marking them as sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate more significant electron delocalization, which contributes to greater molecular stability.

In the context of this compound, NBO analysis would be used to:

Quantify the delocalization of π-electrons across the interconnected pyridine and pyrazole rings.

Analyze the hyperconjugative interactions between lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals (σ* or π*) of adjacent bonds.

Determine the natural atomic charges on each atom, providing a more refined picture of charge distribution than other methods.

These analyses would provide quantitative insight into the stability conferred by the aromaticity and conjugation of the heterocyclic scaffold.

Spin density distribution analysis is a computational technique specifically applied to molecules with unpaired electrons, such as radicals or molecules in an excited triplet state. It maps the spatial distribution of the unpaired electron's spin across the molecule. This is crucial for understanding the reactivity of radical species, as the regions with the highest spin density are typically the most reactive sites. Since this compound in its ground state is a closed-shell molecule (with no unpaired electrons), this analysis is not directly applicable unless studying its radical cations, radical anions, or photo-excited states.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal information about conformational changes, molecular flexibility, and thermodynamic properties.

The this compound scaffold is capable of existing in several tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. MD simulations, often combined with quantum chemical calculations, can be used to explore the potential energy surface of the molecule and determine the relative stability of these different tautomers.

For this specific molecule, several types of tautomerism are possible:

Pyridinol-Pyridinone Tautomerism: The pyridin-2-ol ring can exist in equilibrium with its 2-pyridone form.

Pyrazole Annular Tautomerism: The proton on the pyrazole ring's nitrogen can migrate between the two nitrogen atoms (N1 and N2), although in a 3,5-disubstituted pyrazole, this would lead to distinct isomers.

Combined Tautomerism: Combinations of the above forms can lead to several distinct, low-energy structures.

Studies on related 1-(2-pyridinyl)-1H-pyrazol-5-ols and other pyrazolones have extensively investigated this phenomenon, confirming that the equilibrium between different forms can be influenced by the solvent and substitution patterns. clockss.orgmdpi.comresearchgate.net Conformational analysis via MD would also explore the rotation around the single bond connecting the pyridine and pyrazole rings, identifying the most stable (lowest energy) dihedral angle and the energy barriers to rotation.

Simulation of Molecular Vibrations and Prediction of Optical Absorption Spectra

The vibrational properties of this compound can be thoroughly investigated using computational methods, primarily Density Functional Theory (DFT). By calculating the harmonic vibrational frequencies, it is possible to predict the compound's infrared (IR) and Raman spectra. These simulations allow for the assignment of specific vibrational modes to the stretching, bending, and torsional motions of its constituent atoms and functional groups. For instance, calculations would identify the characteristic frequencies for the O-H stretch of the hydroxyl group, the N-H stretch of the pyrazole ring, C-H stretches of the methyl and aromatic groups, and the various ring deformation modes. In studies of similar heterocyclic compounds like pyrazole and pyridine derivatives, DFT methods such as B3LYP with basis sets like 6-31G(d) have been shown to provide vibrational spectra in good agreement with experimental data after applying appropriate scaling factors. researchgate.netnih.gov

The prediction of optical absorption spectra is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations from the ground state to various excited states. The results are used to simulate the UV-visible absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, these calculations would likely reveal π → π* transitions associated with the conjugated pyrazole and pyridine ring systems. nih.gov Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the nature of these electronic transitions. mdpi.com

Table 1: Illustrative Data for Predicted Vibrational Frequencies Specific calculated data for this compound is not available in the cited literature. The table below is a template of typical results from such an analysis.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
ν(O-H) Pyridin-2-ol Data Not Available
ν(N-H) Pyrazole Data Not Available
ν(C-H) Aromatic Rings Data Not Available
ν(C-H) Methyl Group Data Not Available
ν(C=C), ν(C=N) Ring Stretching Data Not Available

Table 2: Illustrative Data for Predicted Optical Absorption Specific calculated data for this compound is not available in the cited literature. The table below is a template of typical results from a TD-DFT calculation.

Excitation Wavelength (λmax, nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ Data Not Available Data Not Available HOMO → LUMO
S₀ → S₂ Data Not Available Data Not Available HOMO-1 → LUMO

Solvent Effects on Molecular Conformation and Electronic Properties

The conformation and electronic properties of this compound can be significantly influenced by its environment, particularly the solvent. Computational chemistry models these effects primarily through implicit and explicit solvation models. The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is treated as a continuous dielectric medium. This approach is effective for studying how solvent polarity affects the molecule's stability, geometry, and electronic characteristics.

By performing geometry optimizations in simulated solvent environments (e.g., water, ethanol (B145695), DMSO), theoretical studies can predict changes in bond lengths, bond angles, and dihedral angles. For a molecule with rotatable bonds and hydrogen-bonding capabilities like this compound, the relative orientation of the pyrazole and pyridine rings may change to optimize solvation. Furthermore, solvent polarity can impact electronic properties such as the dipole moment and the HOMO-LUMO energy gap. Generally, polar solvents are expected to increase the molecule's dipole moment and may slightly decrease the HOMO-LUMO gap, potentially causing a shift (either blue or red) in the UV-visible absorption spectrum.

Table 3: Illustrative Data for Solvent Effects on Electronic Properties Specific calculated data for this compound is not available in the cited literature. The table below is a template of typical results from a PCM calculation.

Solvent Dielectric Constant (ε) Dipole Moment (Debye) HOMO-LUMO Gap (eV)
Gas Phase 1 Data Not Available Data Not Available
Toluene 2.4 Data Not Available Data Not Available
Acetone 20.7 Data Not Available Data Not Available
Water 78.4 Data Not Available Data Not Available

Advanced Theoretical Approaches

While DFT is a powerful and efficient tool, for calculations demanding very high accuracy, post-Hartree-Fock methods are employed. Coupled Cluster (CC) theory is considered a gold-standard method in quantum chemistry for its ability to accurately account for electron correlation—the interactions between electrons that are approximated in DFT and Hartree-Fock methods.

Methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) can provide highly accurate single-point energies, ionization potentials, and electron affinities. For a molecule like this compound, CCSD(T) could be used to benchmark the results from less computationally expensive DFT methods, ensuring their reliability. Such high-accuracy calculations are crucial for creating precise potential energy surfaces or for studying systems where electron correlation plays a dominant role.

Ab initio molecular dynamics (AIMD) is a simulation technique that combines classical molecular dynamics with quantum mechanical electronic structure calculations. In AIMD, the forces acting on the nuclei are calculated "on the fly" from electronic structure theory (like DFT) at each time step of the simulation.

This approach allows for the study of the dynamic properties of this compound without relying on pre-parameterized force fields. AIMD simulations can be used to explore its conformational landscape, study the dynamics of intramolecular hydrogen bonds, and investigate potential proton transfer tautomerism between the pyridin-2-ol and its corresponding pyridone form. Furthermore, AIMD is a powerful tool for simulating reaction pathways, providing insights into transition states and reaction mechanisms at a finite temperature.

Structure-Property Relationships Derived from Computational Studies

Computational studies on this compound establish critical relationships between its molecular structure and its chemical and physical properties. By analyzing the optimized geometry, researchers can understand how steric and electronic factors, such as the substitution pattern on the pyridine ring, influence the planarity and conformation of the molecule.

The electronic structure calculations provide a wealth of information. The distribution of electron density and the molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. The energies and shapes of the frontier molecular orbitals (HOMO and LUMO) are fundamental to understanding the molecule's reactivity and its behavior in charge-transfer processes. The HOMO-LUMO energy gap, for instance, serves as an indicator of chemical stability and corresponds to the energy of the lowest electronic excitation. mdpi.comnih.gov

Simulated vibrational and electronic spectra provide a direct link between the molecular structure and its spectroscopic signatures. Theoretical assignments of vibrational modes help interpret experimental IR and Raman spectra, confirming the presence of key functional groups. researchgate.net Similarly, predicted UV-visible spectra can explain the color and photophysical properties of the compound, relating them to specific electronic transitions within the conjugated system.

Reaction Mechanisms and Kinetics in 6 Methyl 3 1h Pyrazol 5 Yl Pyridin 2 Ol Synthesis and Transformations

Mechanistic Pathways of Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a foundational step in the synthesis of the target molecule. The two predominant mechanistic routes for forming such five-membered heterocycles are cyclocondensation and cycloaddition reactions. nih.govnih.gov

Detailed Steps of Cyclocondensation and Cycloaddition Reactions

Cyclocondensation Reactions: The most classic and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. beilstein-journals.orgmdpi.com This pathway is characterized by a sequence of nucleophilic attack, intramolecular cyclization, and dehydration.

The key steps in the Knorr cyclocondensation mechanism are as follows:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl precursor. This forms a carbinolamine intermediate. rsc.org

Imine/Enamine Formation: The carbinolamine intermediate quickly dehydrates to form a hydrazone (an imine). This intermediate can exist in equilibrium with its enamine tautomer.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate, often a hydroxylpyrazolidine. mdpi.com

Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic pyrazole ring. mdpi.com

Acid catalysis is often employed to accelerate the reaction by protonating a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for the initial nucleophilic attack. jk-sci.comnih.gov

Table 1: Mechanistic Steps in Knorr Pyrazole Synthesis
StepDescriptionKey Intermediate(s)
1Nucleophilic attack of hydrazine on a carbonyl groupCarbinolamine
2Dehydration to form a hydrazoneHydrazone/Enamine
3Intramolecular nucleophilic attack (cyclization)Hydroxylpyrazolidine
4Dehydration to form the aromatic ringPyrazole

Cycloaddition Reactions: The alternative major pathway is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org This reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered ring. nih.gov

The general steps for a [3+2] cycloaddition are:

Formation of the 1,3-Dipole: A suitable 1,3-dipole, such as a nitrilimine or a diazoalkane, is generated in situ. Nitrilimines, for instance, can be formed from hydrazonoyl halides in the presence of a base. rsc.org

Pericyclic Reaction: The 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the dipolarophile. This is a concerted, pericyclic reaction that proceeds through a cyclic transition state, forming two new sigma bonds simultaneously. organic-chemistry.orgtandfonline.com

Aromatization: If the initial cycloaddition product is a non-aromatic pyrazoline (from an alkene dipolarophile), a subsequent oxidation or elimination step is required to achieve the final aromatic pyrazole. nih.gov Using an alkyne as the dipolarophile directly yields the aromatic pyrazole.

Identification of Key Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification of transient species. In pyrazole synthesis, both stable and transient intermediates have been characterized.

Key Intermediates:

Hydrazones and Enamines: These are the primary intermediates in the Knorr synthesis following the initial condensation. Their formation is often rapid and reversible. beilstein-journals.org

Hydroxylpyrazolidine (Pyrazoline derivatives): This cyclic, non-aromatic intermediate is formed during the intramolecular cyclization step of the Knorr synthesis. In some cases, these intermediates can be isolated. mdpi.com Kinetic studies using transient flow methods have confirmed the presence of such mono-addition intermediates. rsc.org

Zwitterionic Intermediates: While many 1,3-dipolar cycloadditions are concerted, stepwise mechanisms involving zwitterionic intermediates are also possible, particularly with highly polarized reactants. tandfonline.com

Transition States: The transition state represents the highest energy point along the reaction coordinate. While not directly observable, their structures and energies are extensively studied using computational methods like Density Functional Theory (DFT). researchgate.netresearchgate.net

In the Knorr synthesis , the rate-determining step can be either the initial nucleophilic attack or the subsequent cyclization, depending on the reactants and conditions. The transition state for these steps involves significant charge separation and specific geometric arrangements of the reacting molecules. rsc.org

In [3+2] cycloadditions , the mechanism is often described by a concerted transition state where the bonds of the 1,3-dipole and the dipolarophile are breaking and forming simultaneously. organic-chemistry.org The stereochemistry of the final product is determined at this stage. DFT calculations help elucidate the isomerization mechanisms and energy barriers associated with these transition states. mdpi.com

Mechanistic Aspects of Pyridinol Ring Formation

The synthesis of the 6-methylpyridin-2-ol (which exists in tautomeric equilibrium with 6-methylpyridin-2-one) ring attached to a pyrazole moiety typically involves annulation, a process where a new ring is formed onto a pre-existing structure. rsc.org A common strategy for forming pyridin-2-one rings is the condensation of a 1,3-dicarbonyl compound with a molecule containing an active methylene (B1212753) group and a nitrogen source.

Electron Flow and Bond Formation in Annulation Reactions

For the specific structure of 6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol, a plausible synthetic route involves the reaction of a pyrazole precursor bearing an active methylene group (e.g., a 5-acetylpyrazole) with an enaminone or a similar β-electrophilic species.

The mechanistic pathway can be described as follows:

Michael Addition: The reaction initiates with the deprotonation of the active methylene group on the pyrazole precursor to form a nucleophilic enolate. This enolate then attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). This conjugate addition forms a new carbon-carbon bond and creates a 1,5-dicarbonyl intermediate.

Intramolecular Cyclization: The newly formed intermediate contains a nucleophilic nitrogen (from an ammonia (B1221849) source or an enamine) and an electrophilic carbonyl carbon. An intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon leads to the formation of a six-membered dihydropyridinone ring.

Dehydration/Aromatization: The cyclic intermediate undergoes dehydration to eliminate a molecule of water, resulting in the formation of the pyridin-2-one ring. The final product exists as the pyridin-2-ol tautomer.

The synthesis of related pyrazolo[3,4-b]pyridines, which are isomers of the target scaffold, often proceeds through the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. nih.gov While the connectivity differs, the underlying principles of nucleophilic attack, cyclization, and dehydration are analogous.

Elucidation of Reaction Pathways for Derivatization Reactions

The this compound molecule possesses multiple reactive sites, making its derivatization a complex process where regioselectivity is a paramount concern. The potential sites for electrophilic attack include the two pyrazole nitrogens, the pyridinol nitrogen, the pyridinol oxygen, and the carbon atoms of both aromatic rings.

Understanding Regioselectivity and Product Distribution Control

Regioselectivity in derivatization reactions is governed by a combination of electronic and steric factors, as well as reaction conditions such as the solvent, base, and nature of the electrophile.

N-Alkylation vs. O-Alkylation: The pyridin-2-ol tautomer can undergo alkylation at either the ring nitrogen or the exocyclic oxygen. researchgate.net 2-Pyridones are well-known ambident nucleophiles. researchgate.net

O-alkylation yields a 2-alkoxypyridine derivative. This pathway is often favored under conditions that promote reaction at the more electronegative oxygen atom, such as using silver salts or under specific Mitsunobu conditions. sciforum.net

N-alkylation yields an N-alkyl-2-pyridone. This is often the thermodynamic product and is favored by using strong bases like sodium hydride to form the pyridone anion, followed by reaction with an alkyl halide. sciforum.net

The choice of solvent can significantly influence the N/O alkylation ratio. Protic solvents can solvate the oxygen atom, potentially favoring N-alkylation, whereas aprotic polar solvents might favor O-alkylation.

Substitution on the Pyrazole Ring: The pyrazole ring contains a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2).

The N1 nitrogen is generally more nucleophilic and is the typical site for alkylation or acylation, especially if it is unsubstituted (an NH group).

Electrophilic aromatic substitution on the pyrazole ring typically occurs at the C4 position, as it is the most electron-rich position, activated by the N1 nitrogen and less deactivated by the N2 nitrogen.

Substitution on the Pyridine (B92270) Ring: The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution compared to benzene. quora.com The existing substituents (methyl, pyrazolyl, and hydroxyl groups) direct incoming electrophiles. The hydroxyl (or oxo) group is a strong activating group, while the pyrazole ring's electronic effect can be either activating or deactivating depending on its point of attachment and the reaction conditions. Control of regioselectivity in such systems can be achieved by using solid acid catalysts or through ortho-lithiation strategies to direct substitution to a specific position. researchgate.net

Table 2: Factors Influencing Regioselectivity in Derivatization
FactorInfluence on Product DistributionExample
SolventCan alter the nucleophilicity of different sites (e.g., N vs. O) through solvation.Aprotic vs. protic solvents in alkylation.
Base/Counter-ionDetermines the nature of the anionic intermediate (e.g., hard vs. soft nucleophile).Use of Ag+ salts (soft) favors O-alkylation; Na+ (hard) favors N-alkylation.
ElectrophileHard and soft acid-base (HSAB) principles apply; hard electrophiles prefer hard nucleophiles (O), soft electrophiles prefer soft nucleophiles (N).Alkylation with alkyl halides vs. acyl halides.
Steric HindranceBulky substituents can block access to certain reactive sites, favoring reaction at less hindered positions.Substitution at the less hindered pyrazole nitrogen.

Table of Mentioned Compounds

Compound Name
This compound
Hydrazine
Carbinolamine
Hydrazone
Enamine
Hydroxylpyrazolidine
Pyrazoline
Nitrilimine
Diazoalkane
Hydrazonoyl halide
6-methylpyridin-2-one
5-acetylpyrazole
Enaminone
1,5-dicarbonyl
Dihydropyridinone
5-aminopyrazole
Pyrazolo[3,4-b]pyridine
2-alkoxypyridine
N-alkyl-2-pyridone
Sodium hydride

Kinetic Studies of Key Synthesis and Transformation Reactions

Comprehensive kinetic studies are crucial for understanding and optimizing chemical reactions. Such studies involve monitoring the concentration of reactants and products over time under various conditions to elucidate the reaction mechanism and quantify its speed.

Determination of Reaction Rates and Rate-Limiting Steps

Currently, there is no specific published data detailing the experimental determination of reaction rates for the synthesis of this compound. Ascertaining the rate law for its formation would involve systematic variation of the concentrations of the starting materials—likely a derivative of a 1,3-dicarbonyl compound and a hydrazine, followed by pyridinone ring formation—and measuring the initial reaction rates.

Activation Energy Calculations for Mechanistic Validation

Activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter for validating a proposed reaction mechanism. It is typically determined by studying the effect of temperature on the reaction rate constant, often through an Arrhenius plot.

Computational chemistry can also provide theoretical estimates of activation energies for different possible reaction pathways. For instance, studies on the alkylation of pyrazole have used quantum mechanics to calculate activation energies for N1 versus N2 alkylation, helping to predict and explain product selectivity. However, no such specific activation energy calculations for the synthesis or transformation of this compound have been reported in the available literature. Such calculations would be essential to support any proposed mechanistic pathway for its formation.

Supramolecular Chemistry and Coordination Compounds of 6 Methyl 3 1h Pyrazol 5 Yl Pyridin 2 Ol

Ligand Design and Coordination Modes

The unique arrangement of donor atoms in 6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol allows for diverse coordination behaviors, making it a valuable component in the design of metal-containing complexes.

Denticity and Ambidentate Nature of the Pyridinol-Pyrazole Ligand System

The this compound ligand system is characterized by its potential for varied denticity, acting as a flexible building block in coordination chemistry. Pyrazole-based ligands are known for their ability to form a wide variety of coordination complexes with different geometries and nuclearities. unicam.itrsc.org The presence of both a pyridinol and a pyrazole (B372694) ring provides multiple potential binding sites.

This ligand can exhibit an ambidentate nature, meaning it can coordinate to a metal center through different atoms. The specific coordination mode is often influenced by factors such as the nature of the metal ion, the solvent system used, and the presence of counter-ions. Pyrazole and its derivatives are considered highly versatile ligands in coordination chemistry, capable of adopting numerous terminal or bridging coordination modes. rsc.org

Exploration of Nitrogen and Oxygen Coordination Sites for Metal Complexation

The primary coordination sites for metal complexation in this compound are the nitrogen atoms of the pyrazole and pyridine (B92270) rings, and the oxygen atom of the pyridinol group. Pyrazoles, in conjunction with pyridine groups, demonstrate enhanced chelation capabilities due to the presence of multiple sp2 hybridized nitrogen donor atoms. nih.gov

Research into related pyrazolone (B3327878) ligands containing a pyridine ring has shown that they can coordinate in different chelating fashions, such as N,O- or N,N-chelation. unicam.it The choice between these modes can be influenced by subtle electronic and structural changes within the ligand, such as the presence of different substituents. unicam.it For instance, in some ruthenium complexes, pyrazolone-based ligands have been observed to coordinate in an unusual N,O-chelating fashion. unicam.it The lone pairs of the donor nitrogen and oxygen atoms participate in forming sigma-type bonds with the metal center. unicam.it

Self-Assembly of Supramolecular Architectures

The formation of well-defined supramolecular structures is a key feature of compounds based on the this compound framework. This self-assembly is driven by a combination of non-covalent interactions, which dictate the final three-dimensional architecture of the crystal lattice.

Hydrogen Bonding Interactions (e.g., O-H∙∙∙N, C-H∙∙∙O) in Crystal Packing

Hydrogen bonds are a dominant force in the crystal packing of pyridinol-pyrazole systems. The presence of both hydrogen bond donors (such as the O-H group of the pyridinol and N-H of the pyrazole) and acceptors (the nitrogen atoms of the rings and the oxygen atom) facilitates the formation of extensive hydrogen-bonding networks.

Interactive Data Table: Examples of Hydrogen Bonding in Pyrazole-Pyridine Systems
Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
O-H···NHydroxyl GroupPyridine/Pyrazole Nitrogen~2.8Dimer formation, chain propagation nih.gov
N-H···OPyrazole N-HCarbonyl/Hydroxyl Oxygen~2.9Linking molecules into sheets acu.edu
C-H···OAromatic C-HOxygen Atom~3.2-3.5Stabilizing 3D architectures researchgate.net
O-H···OHydroxyl GroupHydroxyl Oxygen~2.7Formation of layered assemblies mdpi.com

π-Stacking Interactions between Aromatic Rings

Aromatic π-stacking interactions are another crucial factor in the stabilization of the supramolecular assemblies of this compound. These interactions occur between the electron-rich π-systems of the pyridine and pyrazole rings of adjacent molecules. The energy of π-π interactions is generally estimated to be between 5-10 kJ mol⁻¹. researchgate.net

Role of Other Non-Covalent Interactions (e.g., van der Waals, electrostatic)

Beyond hydrogen bonding and π-stacking, other weaker non-covalent interactions collectively contribute to the stability and intricate packing of the crystal structure. These include van der Waals forces and electrostatic interactions. While individually less energetic, their cumulative effect is significant in determining the final molecular conformation and crystal packing.

Formation and Characterization of Metal Complexes

The formation of metal complexes with pyridinol-pyrazole type ligands involves the reaction of the ligand with a metal salt, leading to the coordination of the metal ion by the nitrogen and oxygen donor atoms of the ligand.

The synthesis of transition metal complexes with ligands analogous to this compound is typically achieved through straightforward reaction pathways. Generally, the ligand is dissolved in a suitable solvent, such as methanol (B129727) or ethanol (B145695), and treated with a solution of a transition metal salt (e.g., acetates, chlorides, or nitrates). The reaction stoichiometry is varied to control the number of ligands coordinated to the metal center. nih.govresearchgate.net

Common synthetic approaches for related pyrazole-based ligands involve:

Direct reaction: A common method involves mixing the ligand and the metal salt, often with gentle heating or refluxing, in a solvent like ethanol or methanol to facilitate the reaction. nih.gov For protic ligands like this compound, a base may be added to deprotonate the ligand, enhancing its coordinating ability.

In situ preparation: In some cases, complexes are prepared in situ by first reacting the ligand with an alkali metal hydroxide (B78521) or methoxide. The resulting salt is then treated with a second metal salt in a salt metathesis reaction to yield the final complex. nih.gov

Hydrothermal synthesis: This method is employed to grow single crystals suitable for X-ray diffraction and involves heating the reactants in an aqueous solution in a sealed vessel. rsc.org

The resulting solid complexes can be isolated by filtration after cooling the reaction mixture, followed by washing and drying. The choice of metal precursor and reaction conditions can influence the final structure and coordination geometry of the complex. acs.org

Table 1: General Synthesis Conditions for Transition Metal Complexes with Pyrazole-based Ligands.
Metal PrecursorLigand TypeSolventGeneral ConditionsReference
Metal AcetatesPyrazole-acetamideEthanolReflux for 2 hours nih.gov
Manganese(II) diacetateAcylpyrazoloneMethanolStirring at room temperature acs.org
Ferric chloride hexahydrateAcylpyrazoloneMethanolStirring at room temperature acs.org
Metal Chlorides / Nitrates((1H-tetrazol-5-yl) methyl) pyridineH₂OHydrothermal, 160-180 °C for 3 days rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. The coordination of the pyrazole and pyridinol rings is evidenced by shifts in the vibrational frequencies of the C=N, C=C, and C-O bonds. A broad band in the 3400 cm⁻¹ region in the spectra of the complexes can indicate the presence of coordinated or lattice water molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide information about the structure of the complex in solution. Upon coordination, the signals of the protons and carbons near the donor atoms of the ligand typically experience a downfield shift. researchgate.net The disappearance of the signal for the acidic proton of the pyrazole NH or pyridinol OH group can confirm deprotonation upon complexation. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. These spectra help in determining the coordination environment and geometry around the metal center, suggesting, for instance, octahedral or square planar arrangements. researchgate.net

Table 2: Key Spectroscopic Features for Characterizing Pyridinol-Pyrazole Metal Complexes.
TechniqueObserved FeatureInterpretationReference
IR SpectroscopyShift in C=N, C-O stretching frequenciesCoordination of pyrazole nitrogen and pyridinol oxygen researchgate.net
¹H NMR SpectroscopyDownfield shift of pyridyl and pyrazolyl proton signalsCoordination to the metal center researchgate.net
¹H NMR SpectroscopyDisappearance of N-H or O-H proton signalDeprotonation of the ligand upon coordination researchgate.net
UV-Visible SpectroscopyAppearance of d-d transition and charge-transfer bandsIndication of coordination geometry (e.g., octahedral, square planar) researchgate.net
X-ray DiffractionDetermination of bond lengths and anglesDefinitive structural elucidation of the coordination sphere nih.govdnu.dp.ua

Chelation Chemistry and Catalytic Properties

The presence of both a protic pyrazole ring and a pyridinol group makes this compound a versatile ligand for catalysis. The chelation of this ligand to a metal center can induce unique reactivity and create catalytically active sites.

The reactivity of complexes involving protic pyrazole ligands is often centered on the acidic N-H proton. Chelation is a key strategy to ensure the coordination of pyrazoles and enable cooperative reactivity between the ligand and the metal. nih.gov The deprotonation of the pyrazole N-H can be reversible and can alter the electronic properties and reactivity of the metal complex. nih.gov

Ligand exchange is a fundamental reaction in coordination chemistry where one ligand is replaced by another. In complexes with pyridinol-pyrazole ligands, ancillary ligands (like solvents or counter-ions) can often be exchanged. For example, studies on palladium(II) carboxylates show that exchange reactions can be used to introduce new ligands into the coordination sphere. researchgate.net The protic nature of the pyrazole group can also facilitate proton-coupled electron transfer processes or act as a proton shuttle in catalytic cycles.

While specific catalytic studies on complexes of this compound are not widely reported, the broader class of pyrazolyl-pyridine and related pyrazole-based complexes has demonstrated significant catalytic activity in various transformations, particularly oxidation reactions. researchgate.net

Molybdenum(VI) complexes bearing 2-[3(5)-pyrazolyl]pyridine ligands have been shown to be moderately active catalysts for the epoxidation of olefins like cis-cyclooctene, using tert-butylhydroperoxide as the oxidant. researchgate.net In these systems, the pyrazolyl-pyridine ligand helps to stabilize the high-oxidation-state metal center required for the catalytic cycle.

Furthermore, copper-catalyzed oxidative coupling processes have been developed for compounds containing pyrazole moieties. For instance, the oxidative dehydrogenative coupling of pyrazol-5-amines can be achieved using a copper catalyst, demonstrating the role of metal-pyrazole systems in facilitating oxidation. nih.gov These examples suggest that transition metal complexes of this compound could also serve as effective catalysts for various oxidation reactions, leveraging the stable chelate structure and the electronic properties imparted by the ligand.

Table 3: Catalytic Activity of Analogous Pyrazole-Based Metal Complexes.
Catalyst TypeReactionOxidantKey FindingReference
Molybdenum(VI)-Pyrazolylpyridine ComplexEpoxidation of cis-cyclooctenetert-butylhydroperoxide (TBHP)Moderately active, produces 1,2-epoxycyclooctane researchgate.net
Copper CatalystOxidative dehydrogenative coupling of pyrazol-5-amines-Efficiently forms azopyrrole derivatives nih.gov
Palladium(II) Complex with a triazinone ligandMizoroki–Heck reaction-Effective catalyst in basic medium pleiades.online

Table of Mentioned Compounds

Compound Name
This compound
2-[3(5)-pyrazolyl]pyridine
cis-cyclooctene
tert-butylhydroperoxide
1,2-epoxycyclooctane

Advanced Applications in Materials Science

Luminescent and Fluorescent Materials

The inherent electronic properties of the pyrazole (B372694) and pyridine (B92270) rings serve as a robust foundation for creating novel fluorophores. mdpi.com The synthetic versatility of this scaffold allows for systematic modifications to tune its photophysical characteristics for various applications. nih.gov

The design of fluorophores based on the pyridinol-pyrazole scaffold leverages well-established photophysical principles such as intramolecular charge transfer (ICT) and photoinduced electron transfer (PET). mdpi.com The pyrazole moiety typically acts as an electron donor, while the pyridinol ring can function as an acceptor, a characteristic that can be enhanced through chemical modification. The introduction of various electron-donating or electron-withdrawing groups at different positions on the heterocyclic rings allows for precise control over the electronic structure and, consequently, the fluorescent properties. mdpi.com

For instance, fusing the pyrazole ring with other aromatic systems or attaching substituents like cyano groups can significantly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), leading to shifts in absorption and emission wavelengths. A review of recent advances highlights that the functionalization of pyrazole derivatives is a key strategy for developing probes for bioimaging and other sensing applications. nih.gov The N-donor character of the pyrazole and pyridine rings also makes them ideal for creating chemosensors, where fluorescence is modulated by the presence of metal cations. nih.gov

The photophysical properties of pyridinol-pyrazole derivatives are highly dependent on their specific molecular structure and the surrounding solvent environment. Generally, these compounds exhibit absorption in the UV-visible region and emit fluorescence in the visible spectrum. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for these materials.

While specific data for 6-Methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol is not extensively reported, studies on analogous structures provide insight into their potential. For example, a pyrazolo[4,3-b]pyridine derivative synthesized for the detection of boron trifluoride showed an emission maximum (λem) at 476 nm, which shifted upon analyte binding, with a quantum yield that increased from 38% to 64%. nih.gov Another derivative, designed for copper sensing, exhibited an emission peak at 474 nm with a quantum yield of 24%, which was dramatically quenched to 3% upon binding to the metal ion. nih.gov Pyrazole-oxadiazole compounds have been reported to achieve quantum yields as high as 0.69 (69%). These examples underscore the potential of the pyrazole-pyridine core to produce materials with significant and tunable fluorescence.

Compound ClassAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Application/Note
Pyrazolo[4,3-b]pyridine derivative325 / 37247638% (increases to 64% with F⁻)Fluoride ion sensor
Benzimidazole-pyrazole derivative32647424% (decreases to 3% with Cu²⁺)Copper (II) ion sensor
Pyrazoline-BODIPY hybrid49951130%Bioimaging probe
Hydrazo-pyridone-pyrazole probe323 / 43154442% (in methanol)Hydrazo tautomer stabilization

Electronic and Optical Materials

The delocalized π-electron systems inherent in the pyridinol-pyrazole structure make it a compelling candidate for applications in electronic and optical devices, where charge transport and interaction with light are paramount.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like frequency conversion and optical switching. Pyrazole and pyranopyrazole derivatives have been identified as promising candidates for NLO applications due to their significant molecular hyperpolarizability. researchgate.netwum.edu.pk The NLO response in these organic molecules often arises from a donor-π-acceptor (D-π-A) structure that facilitates intramolecular charge transfer.

Computational studies on various pyrazole derivatives have shown that their first hyperpolarizability (β₀) values can be significantly greater than that of urea (B33335), a standard material used for NLO comparisons. researchgate.net For a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] methanone (B1245722) derivatives, the hyperpolarizability was found to be enhanced by the presence of multiple nitro (NO₂) groups, which act as strong electron acceptors. researchgate.net This suggests that strategic functionalization of the this compound scaffold could yield materials with substantial NLO properties.

Compound ClassMethodFirst Hyperpolarizability (β₀) Range (esu)Reference Material (Urea)
Pyranopyrazole ScaffoldsDFT (B3LYP/6-31++G(d,p))Significant NLO activity reportedNot specified
Methanone-Pyrazol DerivativesDFT (B3LYP/6-31G(d,p))5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰β₀ > Urea

The pyridine and pyrazole moieties are frequently incorporated into materials for organic light-emitting diodes (OLEDs) due to their excellent charge-transporting properties and thermal stability. rsc.orgresearchgate.net Pyridine-based units are particularly effective as electron-transporting materials (ETMs) because their electronic structure can be tuned to facilitate smooth electron injection from the cathode. rsc.org

Derivatives of (1H-pyrazol-5-yl)pyridine have been successfully employed as ancillary ligands in iridium(III) complexes for use in highly efficient phosphorescent OLEDs (PhOLEDs). rsc.org In one study, an OLED device using an iridium complex with a 2-(3-methyl-1H-pyrazol-5-yl)pyridine ligand exhibited outstanding performance, achieving a maximum current efficiency of 92 cd A⁻¹, a maximum external quantum efficiency (EQE) of 28.90%, and a high luminance of 38,155 cd m⁻². rsc.org These results demonstrate that the pyrazole-pyridine scaffold is a key component for developing next-generation emitters and host materials for OLEDs with high efficiency and low efficiency roll-off. rsc.orgacs.org

Material/Device TypeMax. Current Efficiency (cd A⁻¹)Max. External Quantum Efficiency (EQE, %)Max. Luminance (cd m⁻²)Emission Color
Ir(III) complex with 2-(3-methyl-1H-pyrazol-5-yl)pyridine ligand92.028.9038,155Green
Ir(III) complex with 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine ligand85.427.5334,235Green
Ir(III) complex with 2,2'-(1H-pyrazole-3,5-diyl)dipyridine ligand72.122.9030,145Green

Supramolecular Gels and Polymers

The ability of the pyrazole and pyridine rings to participate in non-covalent interactions, particularly hydrogen bonding and metal coordination, makes them valuable building blocks for the construction of supramolecular assemblies like gels and polymers.

A ligand incorporating a pyridine-pyrazole structure has been shown to act as a low molecular weight gelator (LMWG), capable of forming metal-organic gels (MOGs) with toxic heavy metal ions such as Pb(II), Cd(II), and Hg(II). rsc.org The self-assembly process, driven by coordination between the metal ions and the nitrogen atoms of the ligand, creates a three-dimensional fibrous network that immobilizes the solvent. rsc.org In the case of the lead-based gel, single-crystal X-ray analysis revealed the formation of a two-dimensional coordination polymer. rsc.org This demonstrates the potential of pyridine-pyrazole compounds to be used in materials for environmental remediation, such as the adsorption of toxic substances. rsc.org

Furthermore, pyrazole-modified monomers can undergo supramolecular self-assembly through π-π stacking, guiding the formation of polymers and anisotropic microgels. nih.gov Similarly, coordination polymers have been synthesized using ligands like 5-(2-(pyrazole-1-yl) pyridine-5-yl) terephthalic acid with lanthanide metals such as Terbium(III), creating materials with interesting luminescent properties for sensing applications. mdpi.com These examples highlight the versatility of the pyridine-pyrazole scaffold in creating ordered, functional materials through both metal coordination and other non-covalent interactions.

Construction of Self-Assembled Networks utilizing Pyridinol-Pyrazole Units

The formation of self-assembled networks is a cornerstone of supramolecular chemistry, and molecules containing both pyridine and pyrazole rings have been extensively studied for this purpose. mdpi.com The pyridinol and pyrazole units within this compound offer multiple sites for non-covalent interactions, which are crucial for the spontaneous organization of molecules into well-ordered, extended structures.

The primary interactions driving the self-assembly of pyridinol-pyrazole-based systems are hydrogen bonding and π-π stacking. The pyrazole group has a proton-donating N-H group and a proton-accepting nitrogen atom, allowing for the formation of strong N-H···N hydrogen bonds. researchgate.netnih.gov These interactions can lead to the formation of various motifs, such as dimers, trimers, tetramers, and even infinite chains of pyrazole molecules. nih.gov

Similarly, the pyridinol ring can participate in hydrogen bonding through its hydroxyl group (O-H) and the ring nitrogen. This can result in O-H···N hydrogen bonds, which are a common feature in the self-assembly of pyridine derivatives. rsc.org The interplay of these different hydrogen bonding possibilities can lead to the formation of complex and robust two-dimensional or three-dimensional networks. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic pyrazole and pyridine rings can further stabilize the self-assembled structures. mdpi.com These interactions arise from the attractive, noncovalent forces between electron-rich and electron-poor regions of adjacent aromatic rings.

The self-assembly process can also be directed by coordination with metal ions. The nitrogen atoms in both the pyridine and pyrazole rings can act as ligands, coordinating with metal centers to form metal-organic frameworks (MOFs) or coordination polymers. mdpi.comrsc.org The specific geometry of the resulting network is influenced by the coordination preferences of the metal ion and the spatial arrangement of the ligand.

A hypothetical representation of potential self-assembly motifs for this compound is presented in the table below.

Interaction TypeParticipating GroupsResulting Motif
Hydrogen BondingPyrazole N-H and Pyrazole NDimer or Chain
Hydrogen BondingPyridinol O-H and Pyridine NDimer or Chain
π-π StackingPyridine and Pyrazole RingsStacked Columns
Metal CoordinationPyridine N, Pyrazole N, and Metal Ion2D or 3D Framework

Characterization of Material Properties in Supramolecular Frameworks

Once self-assembled networks of pyridinol-pyrazole-based compounds are formed, their material properties can be characterized using a variety of techniques. These properties are a direct consequence of the molecular arrangement and the strength of the intermolecular interactions within the supramolecular framework.

Structural Characterization: The precise arrangement of molecules in the solid state is typically determined by single-crystal X-ray diffraction. mdpi.com This technique provides detailed information about bond lengths, bond angles, and the nature of the intermolecular interactions that hold the network together. Spectroscopic methods such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy can also provide insights into the hydrogen bonding and other interactions present in the material. mdpi.comnih.gov

Porosity and Host-Guest Properties: Supramolecular frameworks can possess porous structures capable of encapsulating smaller molecules, a property known as host-guest chemistry. nih.gov The size and shape of the pores are determined by the self-assembly of the constituent molecules. The ability of a material to selectively bind and release guest molecules can be investigated using techniques such as gas sorption analysis or by studying changes in the material's spectroscopic properties upon guest inclusion.

Optical and Electronic Properties: The arrangement of aromatic rings in a self-assembled network can influence its optical and electronic properties. For instance, the formation of J- or H-aggregates can lead to changes in the material's absorption and emission spectra. rsc.org These properties are of interest for applications in sensors, light-emitting devices, and other optoelectronic technologies.

The following table summarizes key material properties and the techniques used for their characterization in the context of supramolecular frameworks.

Material PropertyCharacterization Technique(s)Typical Observations
Crystal StructureSingle-Crystal X-ray DiffractionDetermination of molecular packing and intermolecular interactions.
Thermal StabilityThermogravimetric Analysis (TGA)Onset of decomposition, indicating the stability of the network.
PorosityGas Sorption AnalysisMeasurement of surface area and pore size distribution.
Host-Guest BindingNMR, UV-Vis SpectroscopyChanges in spectral properties upon inclusion of guest molecules.
Optical PropertiesUV-Vis and Fluorescence SpectroscopyShifts in absorption and emission maxima due to aggregation.

While specific experimental data for this compound is not yet available, the principles outlined above, based on related pyridinol and pyrazole systems, provide a strong foundation for understanding its potential in the field of materials science.

Q & A

Q. What are the standard synthetic routes for 6-methyl-3-(1H-pyrazol-5-yl)pyridin-2-ol, and how are intermediates characterized?

Answer: The compound is typically synthesized via condensation reactions between pyridine derivatives and pyrazole precursors. For example:

  • Step 1: React 5-methylpyridin-3-ol with a pyrazole-bearing aldehyde under acidic or basic conditions (e.g., ethanol reflux).
  • Step 2: Purify intermediates using column chromatography and confirm structures via FTIR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (pyrazole protons at δ 6.5–7.2 ppm).
  • Key intermediates include hydroxymethylpyridine derivatives, which can be oxidized to yield the final product .

Q. How is the structural uniqueness of this compound validated compared to analogs?

Answer:

  • X-ray crystallography resolves the planar pyridine-pyrazole core, with bond angles distinguishing it from analogs like 2-hydroxy-5-methylpyridine.
  • Hydrogen-bonding patterns (e.g., O–H···N interactions) are analyzed via DSC (melting point ~215–220°C) and compared to derivatives lacking the hydroxymethyl group .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying conditions?

Answer: Use Design of Experiments (DoE) to test variables:

  • Solvent polarity: Ethanol (polar protic) vs. DMF (polar aprotic) affects reaction rates.
  • Catalysts: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.
  • Temperature: Reflux (78°C) vs. microwave-assisted synthesis (100°C, 30 min) reduces by-products .

Q. How to resolve contradictions in spectral data for pyrazole-pyridine hybrids?

Answer: Contradictions (e.g., unexpected NMR shifts) arise from tautomerism or solvent effects . Mitigation strategies:

  • Variable-temperature NMR to identify tautomeric equilibria (e.g., pyrazole NH protons at δ 10–12 ppm).
  • DFT calculations (B3LYP/6-31G**) predict electronic environments and validate experimental data .

Q. What methodologies assess the kinase inhibition potential of this compound?

Answer:

  • Enzyme assays: Measure IC₅₀ values against kinases (e.g., PI3Kα) using fluorescence-based protocols.
  • Molecular docking (AutoDock Vina) predicts binding to ATP pockets, guided by pyrazole’s H-bond donor/acceptor profile .

Q. How to analyze regioselectivity in electrophilic substitution reactions of this compound?

Answer:

  • Electrophilic aromatic substitution (EAS) favors the pyridine C4 position due to electron-donating methyl groups.
  • Isotopic labeling (e.g., D₂O exchange) and Hammett plots quantify directing effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.